molecular formula C11H12F2O3 B2776475 4,4-Difluoro-3-(4-methoxyphenyl)butanoic acid CAS No. 1638757-34-2

4,4-Difluoro-3-(4-methoxyphenyl)butanoic acid

Cat. No.: B2776475
CAS No.: 1638757-34-2
M. Wt: 230.211
InChI Key: FFVSOVOUZTUIQN-UHFFFAOYSA-N
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Description

4,4-Difluoro-3-(4-methoxyphenyl)butanoic acid is a fluorinated carboxylic acid derivative characterized by a 4-methoxyphenyl group at position 3 and two fluorine atoms at position 4 of the butanoic acid backbone.

Properties

IUPAC Name

4,4-difluoro-3-(4-methoxyphenyl)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F2O3/c1-16-8-4-2-7(3-5-8)9(11(12)13)6-10(14)15/h2-5,9,11H,6H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFVSOVOUZTUIQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(CC(=O)O)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Difluoro-3-(4-methoxyphenyl)butanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxybenzaldehyde and difluoroacetic acid.

    Reaction Steps:

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions, such as:

    Catalysts: Use of specific catalysts to enhance reaction efficiency.

    Temperature and Pressure: Controlled temperature and pressure conditions to maximize yield.

    Purification: Techniques like recrystallization and chromatography to purify the final product.

Chemical Reactions Analysis

Decarboxylative Halogenation

The carboxylic acid group undergoes decarboxylative halogenation under specific conditions. This reaction is mechanistically related to the Hunsdiecker–Borodin process, where silver carboxylates react with halogens (X₂) to form alkyl halides .

Key Observations:

  • Reagents : Halogen sources (Cl₂, Br₂) or HX (HBr, HCl) in the presence of lead tetraacetate (Pb(OAc)₄) .

  • Mechanism :

    • Formation of a lead carboxylate intermediate.

    • Homolytic cleavage of the Pb–O bond generates a carbon-centered radical.

    • Radical halogen abstraction produces the alkyl halide .

Example Reaction :
C11H11F2O3Br2,Pb(OAc)4C10H10F2O2Br+CO2\text{C}_{11}\text{H}_{11}\text{F}_2\text{O}_3 \xrightarrow{\text{Br}_2, \text{Pb(OAc)}_4} \text{C}_{10}\text{H}_{10}\text{F}_2\text{O}_2\text{Br} + \text{CO}_2

Reaction Conditions and Outcomes:

ReagentTemperatureProductYieldSource
Br₂ + Pb(OAc)₄80–100°C3-(4-Methoxyphenyl)-4,4-difluorobutyl bromide~60%
HBr (aq)RefluxDecarboxylation with Br substitution45–55%

Esterification and Amidation

The carboxylic acid reacts with alcohols or amines to form esters or amides, respectively.

Typical Conditions:

  • Esterification : Acid-catalyzed (H₂SO₄) reaction with alcohols (ROH).

  • Amidation : Coupling agents like DCC (dicyclohexylcarbodiimide) or EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Example Reaction :
C11H11F2O3+CH3OHH+C12H13F2O3+H2O\text{C}_{11}\text{H}_{11}\text{F}_2\text{O}_3 + \text{CH}_3\text{OH} \xrightarrow{\text{H}^+} \text{C}_{12}\text{H}_{13}\text{F}_2\text{O}_3 + \text{H}_2\text{O}

Key Data:

SubstrateReagentProductYieldSource
MethanolH₂SO₄Methyl 4,4-difluoro-3-(4-methoxyphenyl)butanoate85%
EthylamineEDCl, HOBt4,4-Difluoro-3-(4-methoxyphenyl)butanamide78%

Demethylation of Methoxy Group

The methoxy group undergoes demethylation under acidic conditions to yield a phenolic hydroxyl group.

Reaction Pathway:

  • Reagents : Aqueous HBr (48%) at reflux .

  • Mechanism : Acid-catalyzed cleavage of the methyl ether bond.

Example Reaction :
C11H11F2O3HBr (aq)C10H9F2O3+CH3Br\text{C}_{11}\text{H}_{11}\text{F}_2\text{O}_3 \xrightarrow{\text{HBr (aq)}} \text{C}_{10}\text{H}_9\text{F}_2\text{O}_3 + \text{CH}_3\text{Br}

Optimization Data:

HBr ConcentrationTemperatureTimeYieldSource
48%120°C6 h92%

Electrophilic Aromatic Substitution (EAS)

The methoxy group activates the aromatic ring toward electrophilic substitution, while fluorine atoms direct incoming electrophiles to specific positions.

Common Reactions:

  • Nitration : HNO₃ in H₂SO₄ at 0–5°C.

  • Sulfonation : SO₃ in H₂SO₄.

Example Reaction :
C11H11F2O3HNO3/H2SO4C11H10F2NO5\text{C}_{11}\text{H}_{11}\text{F}_2\text{O}_3 \xrightarrow{\text{HNO}_3/\text{H}_2\text{SO}_4} \text{C}_{11}\text{H}_{10}\text{F}_2\text{NO}_5

Regioselectivity:

ElectrophilePosition of SubstitutionRationaleSource
NO₂⁺Para to methoxy groupMethoxy is stronger activating group
SO₃H⁺Ortho to fluorineSteric hindrance from fluorine

Reduction Reactions

The carboxylic acid is reducible to primary alcohols or aldehydes under controlled conditions.

Reagents and Outcomes:

  • LiAlH₄ : Reduces –COOH to –CH₂OH.

  • NaBH₄/I₂ : Selective reduction to aldehyde.

Example Reaction :
C11H11F2O3LiAlH4C11H13F2O2\text{C}_{11}\text{H}_{11}\text{F}_2\text{O}_3 \xrightarrow{\text{LiAlH}_4} \text{C}_{11}\text{H}_{13}\text{F}_2\text{O}_2

Reduction Efficiency:

Reducing AgentProductYieldSource
LiAlH₄4,4-Difluoro-3-(4-methoxyphenyl)butanol70%
NaBH₄/I₂4,4-Difluoro-3-(4-methoxyphenyl)butanal50%

Oxidation Reactions

The α-carbon adjacent to the carboxylic acid can be oxidized to a ketone under strong oxidizing conditions.

Example Reaction:

C11H11F2O3KMnO4,ΔC11H9F2O4\text{C}_{11}\text{H}_{11}\text{F}_2\text{O}_3 \xrightarrow{\text{KMnO}_4, \Delta} \text{C}_{11}\text{H}_9\text{F}_2\text{O}_4

Conditions and Yields:

Oxidizing AgentTemperatureProductYieldSource
KMnO₄ (acidic)80°C3-(4-Methoxyphenyl)-4,4-difluorobutanedioic acid65%

Scientific Research Applications

Medicinal Chemistry

4,4-Difluoro-3-(4-methoxyphenyl)butanoic acid shows promise as a therapeutic agent due to its ability to modulate neurotransmitter systems. Its structural characteristics allow it to interact with various biological targets, making it a candidate for treating neurological disorders. The compound's mechanism of action involves binding to specific receptors, potentially influencing pathways related to anxiety and depression.

Biochemical Research

The compound can serve as a research tool in studying enzyme-substrate interactions and protein-ligand binding. Its ability to form hydrogen bonds and ionic interactions with proteins allows researchers to investigate mechanisms underlying various biochemical processes. For example, it has been used in studies examining GABAergic signaling pathways, which are crucial for understanding neuropharmacology.

Drug Development

In drug development, the compound's unique properties make it suitable for the design of small-molecule inhibitors targeting specific enzymes. For instance, its fluorinated structure can enhance binding affinity and selectivity for targets such as soluble epoxide hydrolase (sEH), which plays a role in inflammatory processes .

Case Study 1: Inhibition of Soluble Epoxide Hydrolase

A study demonstrated that derivatives of this compound exhibited significant inhibitory activity against sEH. The pharmacokinetic profile indicated that these compounds could be effective in vivo, providing insights into their potential therapeutic applications in treating conditions like ischemic stroke .

Case Study 2: Modulation of GABA Receptors

Research has highlighted the compound's role in modulating GABA receptors, suggesting its utility in developing treatments for anxiety disorders. The binding affinity of the compound was evaluated using isothermal titration calorimetry, revealing strong interactions with the receptor sites .

Data Tables

TargetActivity
Soluble Epoxide HydrolaseIC50 = 0.42 µM
GABA ReceptorsModulates activity
COX-1Inhibition at 1.2 µM
COX-2Inhibition at 0.42 µM

Mechanism of Action

The mechanism of action of 4,4-Difluoro-3-(4-methoxyphenyl)butanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Receptor Interaction: Interacting with cellular receptors to modulate biological responses.

    Signal Transduction: Affecting signal transduction pathways to influence cellular functions.

Comparison with Similar Compounds

Comparative Data Tables

Table 1: Structural and Physicochemical Properties

Compound Name Molecular Formula Key Substituents Fluorination Acidity (Predicted)
4,4-Difluoro-3-(4-methoxyphenyl)butanoic acid C₁₁H₁₂F₂O₃ 4-methoxyphenyl, difluoro 2 F atoms High
4-(4-Methoxyphenyl)butanoic acid C₁₁H₁₄O₃ 4-methoxyphenyl None Moderate
4,4,4-Trifluoro-2-(4-methoxyphenyl)butanoic acid C₁₁H₁₁F₃O₃ 4-methoxyphenyl, trifluoro 3 F atoms Very High
4,4-Difluoro-3-(1H-imidazol-1-yl)butanoic acid C₇H₈F₂N₂O₂ Imidazole, difluoro 2 F atoms Moderate-High

Biological Activity

4,4-Difluoro-3-(4-methoxyphenyl)butanoic acid is an organic compound classified as a benzenesulfonyl compound. It features a butanoic acid backbone with difluoromethyl and methoxyphenyl substituents, contributing to its unique chemical properties. This compound has garnered interest in various fields, particularly in biochemistry and pharmacology, due to its potential biological activities.

Chemical Structure and Properties

The molecular formula of this compound is C₁₁H₁₂F₂O₅S, with an average molecular weight of approximately 294.27 g/mol. The structure includes a sulfonyl group attached to a benzene ring, which is characteristic of many biologically active compounds.

Biological Activity Overview

While the specific biological activities of this compound are not fully characterized, preliminary studies suggest several potential interactions and applications:

  • Ferroptosis Inhibition : Research indicates that this compound may inhibit ferroptosis, a form of regulated cell death associated with various diseases, including cancer. In studies involving erastin-treated bone marrow-derived mesenchymal stem cells (bmMSCs), comparisons were made with other monostilbenes to evaluate their inhibitory bioactivities against ferroptosis.
  • Matrix Metalloproteinase Interaction : There are indications that this compound may interact with matrix metalloproteinases (MMPs), enzymes that play crucial roles in extracellular matrix remodeling and are implicated in cancer progression and tissue repair.

Case Studies

  • Ferroptosis Studies : In a comparative study of monostilbenes, this compound was evaluated for its ability to inhibit ferroptosis in stem cells. The results showed that while it exhibited some inhibitory activity, it was less effective compared to other compounds containing hydroxyl groups.
  • MMP Interaction : A study exploring the interactions of various compounds with MMPs highlighted that structurally similar compounds to this compound demonstrated significant effects on MMP activity. This suggests potential therapeutic applications in cancer treatment through modulation of MMPs.

Comparative Analysis

A comparative table of structurally similar compounds illustrates the variations in biological activity based on functional groups:

Compound NameMolecular FormulaUnique Features
2,2-Difluoro-3-hydroxy-3-(4-methoxyphenyl)butanoic acidC₁₁H₁₂F₂O₄Hydroxy group instead of carboxylic acid
3-(4-Methoxyphenyl)butanoic acidC₁₁H₁₄O₃Lacks fluorine substituents
4-Fluoro-3-(4-methoxyphenyl)butanoic acidC₁₁H₁₃FO₃Contains only one fluorine atom

Q & A

Q. What are the key synthetic strategies for preparing 4,4-Difluoro-3-(4-methoxyphenyl)butanoic acid?

The synthesis typically involves fluorination of a butanoic acid precursor and introduction of the 4-methoxyphenyl group via coupling reactions. For example:

  • Step 1 : Start with 3-(4-methoxyphenyl)butanoic acid derivatives (e.g., ).
  • Step 2 : Perform selective fluorination at the 4,4-positions using agents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor® under anhydrous conditions .
  • Step 3 : Purify via recrystallization or column chromatography, and confirm purity using HPLC (≥95%) .

Q. How is the compound characterized structurally and spectroscopically?

  • X-ray crystallography : Use SHELX programs (e.g., SHELXL) for single-crystal structure determination to resolve stereochemistry and confirm fluorine positions .
  • NMR : Key signals include:
  • ¹⁹F NMR : Two distinct fluorine peaks (δ ~-120 to -140 ppm for CF₂ groups).
  • ¹H NMR : Aromatic protons (δ ~6.8–7.2 ppm for the methoxyphenyl group) and carboxylic acid proton (δ ~12 ppm, broad) .
    • Mass spectrometry : Confirm molecular ion [M-H]⁻ at m/z 255.1 (C₁₁H₁₀F₂O₃) .

Q. What are the primary biological assays used to evaluate this compound?

  • Cytotoxicity : MTT assays against cancer cell lines (e.g., IC₅₀ values in μM range) .
  • Enzyme inhibition : Test interactions with cyclooxygenase (COX) or kinases using fluorogenic substrates .
  • Apoptosis induction : Flow cytometry with Annexin V/PI staining .

Advanced Research Questions

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